L-Noradrenaline bitartrate is a bitartrate salt of L-norepinephrine, a naturally occurring catecholamine and neurotransmitter. It plays a significant role in the sympathetic nervous system, primarily functioning as a hormone that mediates various physiological responses such as vasoconstriction and increased heart rate. L-Noradrenaline bitartrate is synthesized for both research and therapeutic purposes, particularly in the treatment of conditions like hypotension and cardiac arrest.
L-Noradrenaline bitartrate is derived from L-norepinephrine, which can be obtained from various biological sources or synthesized chemically. The synthesis typically involves the reaction of L-norepinephrine with L-tartaric acid to form the bitartrate salt. This compound is characterized by its high optical purity and specific pharmacological properties.
L-Noradrenaline bitartrate is classified as a sympathomimetic agent due to its ability to mimic the effects of endogenous catecholamines. It is categorized under pharmacological agents used in cardiology and emergency medicine.
The synthesis of L-noradrenaline bitartrate can be achieved through several methods, with one notable approach involving the salification of L-norepinephrine with L-tartaric acid. This method has been optimized to ensure high yields and purity.
L-Noradrenaline bitartrate has a complex molecular structure characterized by its chiral centers. The chemical formula for L-noradrenaline bitartrate is with a molecular weight of approximately 305.28 g/mol.
L-Noradrenaline bitartrate participates in various chemical reactions typical for amines and carboxylic acids. Key reactions include:
L-Noradrenaline bitartrate exerts its effects primarily through adrenergic receptors, specifically alpha and beta receptors located throughout the body. The mechanism includes:
Relevant data indicates that the compound maintains stability under standard storage conditions but should be protected from light and moisture to preserve its integrity .
L-Noradrenaline bitartrate has several scientific uses:
Chiral induction is paramount for achieving the (R)-configuration required in L-noradrenaline bitartrate. Contemporary methodologies employ enantiopure chiral auxiliaries to direct stereoselectivity during the formation of the β-amino alcohol moiety. Patent CN113717060A demonstrates the use of R-(+)-N-benzyl-1-phenylethylamine or R(+)-α-methylbenzylamine as chiral inducers. These auxiliaries form Schiff base intermediates with 3,4-dihydroxy-2'-chloroacetophenone, enabling diastereoselective carbonyl reduction. This approach achieves up to 92.9% molar yield in the intermediate formation stage, with enantiomeric excess (ee) values exceeding 95% prior to resolution [1] [7].
An alternative strategy leverages L-(+)-tartaric acid as a resolving agent during the final salt formation step. This method capitalizes on the differential crystallization kinetics of diastereomeric salts, effectively enriching the (R)-enantiomer to pharmacopoeial standards (>99% HPLC purity) in a single recrystallization cycle when combined with solvent optimization [2] [4].
Table 1: Chiral Auxiliaries in L-Noradrenaline Synthesis
Chiral Inducer/Resolving Agent | Reaction Stage | Diastereomeric Excess | Key Advantage |
---|---|---|---|
R-(+)-N-benzyl-1-phenylethylamine | Schiff base formation | >95% ee | High-yield intermediate crystallization |
R(+)-α-methylbenzylamine | Ketone condensation | 88-92% ee | Lower molecular weight efficiency |
L-(+)-Tartaric acid | Salt resolution | >99% ee | Single-step enantiopurity enhancement |
Catalytic hydrogenation serves as a critical step for reducing key intermediates like protected aminoketones or olefinic precursors. US10865180B2 discloses a high-pressure hydrogenation process (3-5 atm H₂) employing palladium on carbon (Pd/C) or platinum oxide catalysts in alcoholic solvents. This method achieves near-quantitative reduction of the carbonyl group in intermediates such as 3,4-dihydroxy-2'-chloroacetophenone imines, with catalyst loadings optimized at 0.5-2 mol% to minimize residual metal contamination [2].
Selectivity challenges are addressed through in-situ protective group strategies. For instance, catechol protection via O-benzylation prior to hydrogenation prevents undesired ring saturation or dehalogenation side reactions. Subsequent deprotection via catalytic transfer hydrogenation yields the free catechol functionality essential for noradrenaline’s biological activity [9]. Kinetic studies reveal hydrogen absorption rates follow first-order dependence on both substrate and catalyst concentration, enabling precise reaction scaling [7].
Solvent polarity profoundly influences enantioselectivity and reaction rates. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) accelerate Schiff base formation between 3,4-dihydroxy-2'-chloroacetophenone and chiral amines, achieving completion within 2-3 hours at 40-50°C [1]. Conversely, reduction steps necessitate protic solvents; tetrahydrofuran (THF)-ethanol mixtures (1:1 v/v) optimize borane-mediated reductions by stabilizing transition states through hydrogen bonding [7].
Crystallization of L-noradrenaline bitartrate demands precise solvent polarity control. Patent CN111004136A establishes that ethanol-water systems (4:1 ratio) maximize diastereomeric salt differentiation during recrystallization. The kinetics of crystallization exhibit an Arrhenius-type temperature dependence, with cooling rates of 0.5°C/minute yielding optimal crystal habit for impurity exclusion [4] [8].
Table 2: Solvent Systems in Key Synthetic Steps
Synthetic Stage | Optimal Solvent System | Temperature Range | Reaction Time | Yield Impact |
---|---|---|---|---|
Schiff base formation | DMF (neat) | 40-50°C | 2-3 hours | 92-95% |
Borane reduction | THF:Ethanol (1:1) | 0-5°C | 4-6 hours | 88-90% |
Diastereomeric resolution | Ethanol:Water (4:1) | 60°C → 4°C | 12-hour cooling | 85% (after recycle) |
Final salt crystallization | Isopropanol | RT | 24-hour aging | 95% HPLC purity |
Carbonyl reduction strategies significantly impact stereochemical outcomes. The Corey-Bakshi-Shibata (CBS) method employs (-)-diisopinocampylchloroborane as a stoichiometric chiral reductant. While affording high enantioselectivity (>98% ee), CBS reagents impose substantial limitations: 1) cryogenic conditions (-20°C to -78°C) necessitating specialized equipment, 2) moisture sensitivity increasing production costs, and 3) stoichiometric boron waste complicating purification [7].
In contrast, borane-dimethylsulfide complex (BH₃·DMS) mediated reductions in tetrahydrofuran enable scalable processing at ambient temperatures (0-25°C). Patent CN113717060A reports 90% yields with 88-92% ee when using chiral amine-directed reduction, with the key advantage of in-situ chirality transfer from inexpensive auxiliaries. Economic modeling indicates borane-based systems reduce production costs by ~40% compared to CBS protocols, primarily through lower catalyst costs and simplified workups [1] [7].
Chiral auxiliaries function as temporary stereochemical directors that are recycled post-reduction. The R-configuration fidelity in norepinephrine bitartrate derives from auxiliaries’ ability to enforce facial selectivity during hydride delivery to prochiral ketones. WO2019198023A1 demonstrates that R-(+)-1-phenylethylamine induces d.e. values >90% via a rigid six-membered transition state where the boron-bound hydride attacks the si-face of the carbonyl [9].
Auxiliary removal is achieved through catalytic hydrogenolysis. For example, N-debenzylation using 10% Pd/C in methanol at 50 psi H₂ cleaves the chiral director without racemization. Crucially, auxiliary recovery rates exceed 95% through distillation or crystallization, addressing cost constraints in multi-step syntheses [2] [9]. Recent advances include immobilized auxiliaries on polymeric supports, enhancing recyclability while maintaining >88% ee across 5 reaction cycles [9].
Table 3: Stereochemical Control Agents in L-Noradrenaline Synthesis
Chiral Controller | Binding Mechanism | Removal Method | Stereoselectivity | Reusability |
---|---|---|---|---|
R-(+)-N-benzyl-1-phenylethylamine | Iminium ion | H₂/Pd-C (50 psi) | 92.9% d.e. | 95% recovery |
R-(+)-α-methylbenzylamine | Schiff base | H₂/Pd-C (30 psi) | 88.5% d.e. | 90% recovery |
(1R,2S)-(-)-Ephedrine | Oxazolidine | Acid hydrolysis | 94% d.e. | Not recoverable |
Polymer-supported R-binaphthol | Boronate ester | Acidic cleavage | 90% d.e. | 5 cycles, 88% d.e. |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: